Ethyl 5-chloro-2-methoxynicotinate
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Overview
Description
Ethyl 5-chloro-2-methoxynicotinate is an organic compound with the molecular formula C9H10ClNO3. It is a derivative of nicotinic acid and is characterized by the presence of a chloro group at the 5-position and a methoxy group at the 2-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-2-methoxynicotinate typically involves the esterification of 5-chloro-2-methoxynicotinic acid. One common method is the reaction of 5-chloro-2-methoxynicotinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloro-2-methoxynicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of substituted nicotinates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
Ethyl 5-chloro-2-methoxynicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-2-methoxynicotinate involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
- Methyl 2-chloro-5-methoxynicotinate
- Methyl 5-chloro-2-methoxynicotinate
- Ethyl 3-chloro-5-methyl-2-isoxazoline-4-carboxylate
Comparison: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its methyl analogs, the ethyl ester may exhibit different solubility and reactivity profiles, making it suitable for specific applications .
Properties
Molecular Formula |
C9H10ClNO3 |
---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
ethyl 5-chloro-2-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-4-6(10)5-11-8(7)13-2/h4-5H,3H2,1-2H3 |
InChI Key |
IIUDDGNPBSLOCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Cl)OC |
Origin of Product |
United States |
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